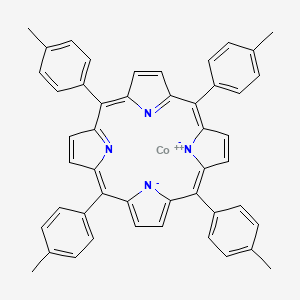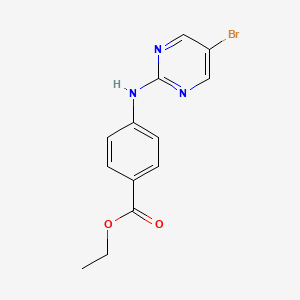![molecular formula C5H4N4 B11924480 3H-Pyrazolo[3,4-d]pyrimidine CAS No. 271-79-4](/img/structure/B11924480.png)
3H-Pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrazolo[3,4-d]pyrimidine: is an organic compound belonging to the class of pyrazolopyrimidines. These compounds consist of a pyrazole ring fused to a pyrimidine ring. Pyrazolopyrimidines have gained significant attention due to their versatile pharmacological properties, including anti-proliferative and antitumor activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazolo[3,4-d]pyrimidine typically involves the formation of pyrazol-3-one substrates, which are then cyclized to form the pyrazolopyrimidine core. One common method involves the treatment of formimidate derivatives with hydrazine hydrate in ethanol . Another approach includes the ultrasonic-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 3H-Pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion to pyrazolopyrimidine oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of various substituents at different positions on the pyrazolopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substituent.
Major Products: The major products formed from these reactions include various substituted pyrazolopyrimidines with potential pharmacological activities .
Aplicaciones Científicas De Investigación
3H-Pyrazolo[3,4-d]pyrimidine has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 3H-Pyrazolo[3,4-d]pyrimidine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce apoptosis and halt the proliferation of cancer cells . Molecular docking studies have shown that this compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Comparación Con Compuestos Similares
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thioglycoside derivatives
Comparison: 3H-Pyrazolo[3,4-d]pyrimidine is unique due to its specific structural features and its ability to inhibit CDKs effectively. Compared to similar compounds, it has shown superior cytotoxic activities against various cancer cell lines . The presence of different substituents on the pyrazolopyrimidine ring can significantly influence its biological activity and specificity .
Propiedades
Número CAS |
271-79-4 |
|---|---|
Fórmula molecular |
C5H4N4 |
Peso molecular |
120.11 g/mol |
Nombre IUPAC |
3H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1,3H,2H2 |
Clave InChI |
ZKLZWYYOUIMSJD-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CN=CN=C2N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)










